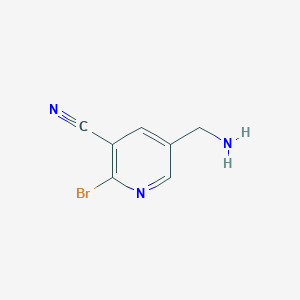
5-(Aminomethyl)-2-bromonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an aminomethyl group, a bromine atom, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method is the bromination of 3-pyridinecarbonitrile followed by the introduction of the aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The aminomethylation can be achieved using formaldehyde and ammonium chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Research: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. The nitrile group can also interact with nucleophilic sites in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)-1,2-oxazol-3(2H)-one:
Aminomethyl propanol: Used in the synthesis of oxazolines and aziridines.
5-(Aminomethyl)-2-furancarboxylic acid: A monomer for biopolymers derived from biomass.
Uniqueness
5-(Aminomethyl)-2-bromo-3-pyridinecarbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the bromine atom enables selective substitution reactions, while the aminomethyl and nitrile groups provide additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H,2,9H2 |
Clave InChI |
CJZYCGXEGAPXOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C#N)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
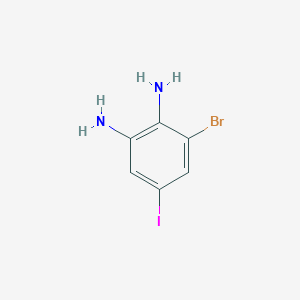
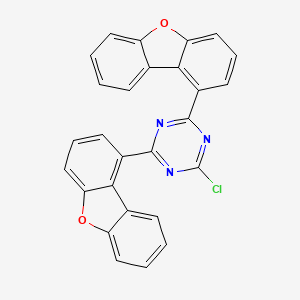
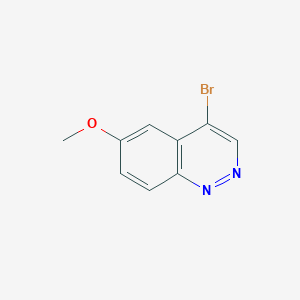
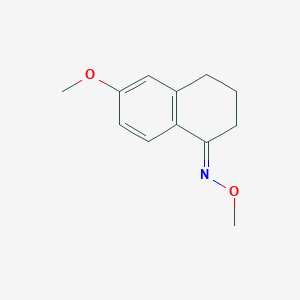
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
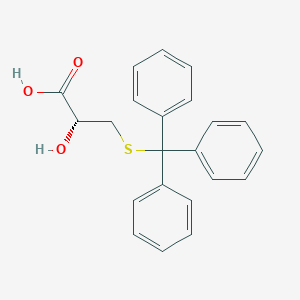
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
